2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Overview
Description
The compound “2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a derivative of GYH2-18, a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton . It has been evaluated for its anti-HBV activity .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Scientific Research Applications
Anticancer Applications
Research into pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives has demonstrated significant potential in the treatment of various cancers. Specifically, derivatives similar to the compound have shown cytotoxicity against human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), PC-3 (human prostate), and NIH-3T3 (mouse embryo fibroblasts). Certain analogs exhibited superior cytotoxicity compared to standard drugs like etoposide, highlighting their potential as anticancer agents (Alam et al., 2018).
Antibacterial and Antifungal Applications
Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The novel synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and their evaluation against bacterial strains demonstrate the versatility and potential of these compounds in combating bacterial infections. The comprehensive characterization of these derivatives, alongside their antibacterial evaluation, underscores the ongoing exploration of pyrazolo[1,5-a]pyrazine derivatives in the development of new antibacterial agents (Prasad, 2021).
Synthesis and Chemical Characterization
The synthetic approaches and chemical characterization of pyrazolo[1,5-a]pyrazine derivatives have been a significant area of research. Studies focused on heterocyclizations of pyrazolamines with various carboxylic acid derivatives have contributed to the development of novel pyrazolo[1,5-a]pyrimidines and pyrazolines. These studies not only expand the chemical diversity of pyrazolo[1,5-a]pyrazine derivatives but also enhance understanding of their chemical properties and potential applications in medicinal chemistry (Lipson et al., 2006).
properties
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCUOIVDVUVHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.